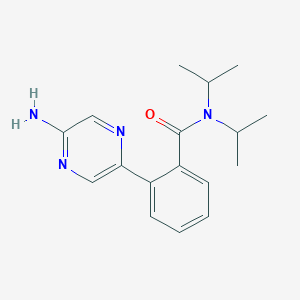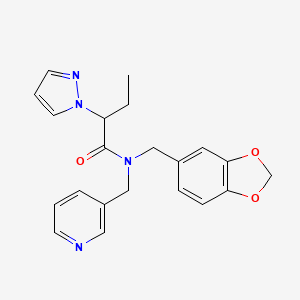
2-(5-aminopyrazin-2-yl)-N,N-diisopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-aminopyrazin-2-yl)-N,N-diisopropylbenzamide, commonly referred to as APD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APD belongs to the class of benzamide derivatives and is known to exhibit a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of APD is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting the activity of certain enzymes and proteins. APD has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. APD has also been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival.
Biochemical and Physiological Effects
APD has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. APD has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of APD is its broad range of biological activities. This makes it a valuable tool for studying various biological processes. APD is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of APD is its potential toxicity. The compound has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on APD. One area of interest is the development of APD-based therapies for the treatment of cancer and viral infections. Another area of interest is the development of APD analogs with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of APD and its potential therapeutic applications in neurological disorders.
Synthesemethoden
The synthesis of APD involves the reaction of 2-(5-bromo-2-pyrazinyl)-N,N-diisopropylacetamide with hydrazine hydrate. This reaction yields APD in high yield and purity. The synthesis method has been extensively studied and optimized to provide a reliable and efficient route for the production of APD.
Wissenschaftliche Forschungsanwendungen
APD has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial properties. APD has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to have a positive effect on cognitive function and memory.
Eigenschaften
IUPAC Name |
2-(5-aminopyrazin-2-yl)-N,N-di(propan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-11(2)21(12(3)4)17(22)14-8-6-5-7-13(14)15-9-20-16(18)10-19-15/h5-12H,1-4H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUMJLXREGPLGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=CN=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-1-propyl-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B5687323.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanamide](/img/structure/B5687326.png)
![3-cyclopropyl-1-(3-methoxybenzyl)-5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5687329.png)
![7-isopropyl-N-[2-(3-pyridinylamino)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5687337.png)
![3-(benzyloxy)-1-[(2,4-dichlorophenoxy)acetyl]azetidine](/img/structure/B5687348.png)
![2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane](/img/structure/B5687349.png)


![3-{[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B5687367.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide](/img/structure/B5687394.png)

![[(3R*,4R*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5687402.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}propanamide](/img/structure/B5687419.png)